molecular formula C18H26N2O2 B11174089 N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide

N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11174089
M. Wt: 302.4 g/mol
InChI Key: IHZHEZKPLLZBKJ-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide: is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol This compound is characterized by a benzamide core structure with a cycloheptyl group and a 2-methylpropanoyl amide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Comparison: N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties compared to similar compounds. For instance, the cycloheptyl group provides a different steric environment, influencing the compound’s reactivity and interactions with molecular targets .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-cycloheptyl-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C18H26N2O2/c1-13(2)17(21)19-16-11-9-14(10-12-16)18(22)20-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

IHZHEZKPLLZBKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

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